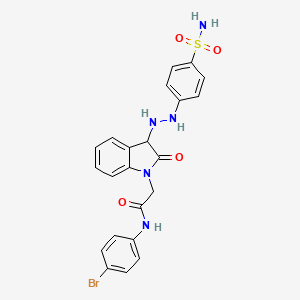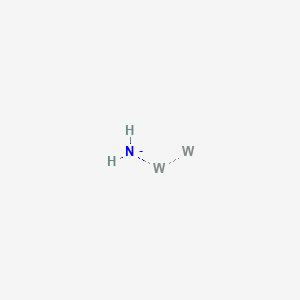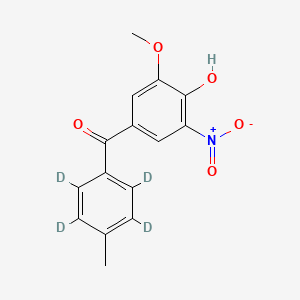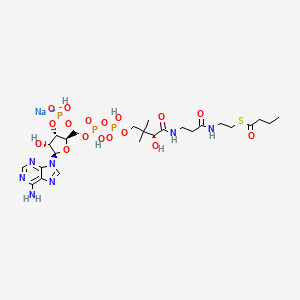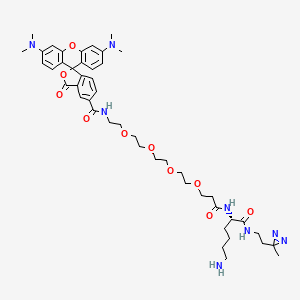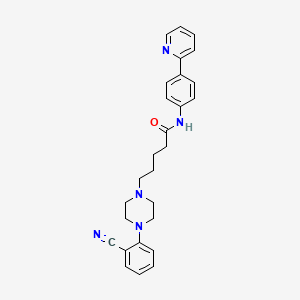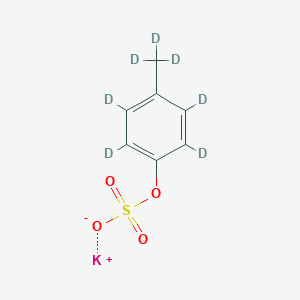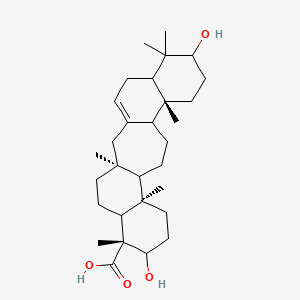
Lycornuic acid A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lycornuic acid A is a naturally occurring compound known for its unique chemical structure and significant biological activities It is primarily isolated from certain species of fungi and lichens
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lycornuic acid A typically involves multi-step organic reactions. One common synthetic route includes the use of starting materials such as aromatic aldehydes and ketones, which undergo condensation reactions followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce this compound in large quantities through metabolic pathways. The fermentation process is optimized for maximum yield and purity, followed by extraction and purification steps to isolate the compound.
化学反应分析
Types of Reactions: Lycornuic acid A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various derivatives with modified functional groups.
科学研究应用
Lycornuic acid A has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound exhibits antimicrobial and antifungal properties, making it valuable in biological studies and the development of new antibiotics.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory and anticancer activities. It is being investigated for its role in drug development and treatment of various diseases.
Industry: this compound is used in the production of specialty chemicals and as an additive in certain industrial processes.
作用机制
The mechanism of action of Lycornuic acid A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For instance, this compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Lycornuic acid A can be compared with other similar compounds, such as:
Usnic Acid: Both compounds are derived from lichens and exhibit antimicrobial properties. this compound has shown a broader spectrum of biological activities.
Glycyrrhetinic Acid: While both have anti-inflammatory properties, this compound is more potent in certain applications.
Itaconic Acid: this compound and itaconic acid share some structural similarities, but this compound has unique functional groups that contribute to its distinct biological activities.
属性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC 名称 |
(3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-26(2)20-9-7-18-17-27(3)14-11-22-29(5,16-13-24(32)30(22,6)25(33)34)21(27)10-8-19(18)28(20,4)15-12-23(26)31/h7,19-24,31-32H,8-17H2,1-6H3,(H,33,34)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1 |
InChI 键 |
RGIWJHUJDHZDIN-HBIOBVTHSA-N |
手性 SMILES |
C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC([C@]3(C)C(=O)O)O)C |
规范 SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


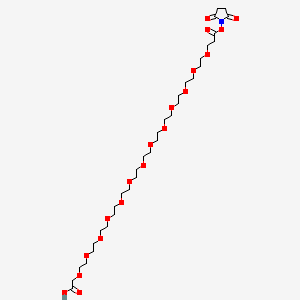
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
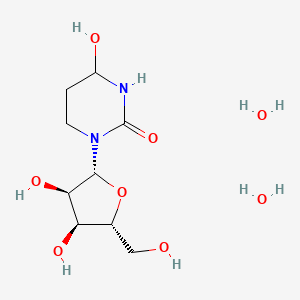
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
